molecular formula C17H13FN4S B10862776 3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 931374-73-1

3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10862776
CAS No.: 931374-73-1
M. Wt: 324.4 g/mol
InChI Key: DXDDWPGCEITFEM-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole (CAS: 931374-73-1) is a triazinoindole derivative characterized by a sulfanyl group substituted with a 4-fluorobenzyl moiety at position 3 and a methyl group at position 5 of the triazinoindole core. Its structure combines a planar triazinoindole scaffold with a fluorinated aromatic side chain, which may enhance metabolic stability and binding affinity to biological targets .

Properties

CAS No.

931374-73-1

Molecular Formula

C17H13FN4S

Molecular Weight

324.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C17H13FN4S/c1-22-14-5-3-2-4-13(14)15-16(22)19-17(21-20-15)23-10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3

InChI Key

DXDDWPGCEITFEM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole core. Reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction. This step may require the use of a suitable fluorobenzyl halide and a base to facilitate the substitution.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage by reacting the intermediate with a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of 3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazinoindole core or the fluorobenzyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and nucleophiles such as amines or thiols are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazinoindole derivatives.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent Studies have investigated its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development

Industry

In the industrial sector, 3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is explored for its potential use in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related triazinoindole derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and reported bioactivities.

Structural Analogues and Substituent Variations
Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 3-(4-Fluorobenzylsulfanyl), 5-methyl 350.40 (est.) Fluorinated aromatic sulfanyl group enhances lipophilicity and potential CNS penetration.
3-(Methylsulfanyl)-5H-triazinoindole 3-Methylsulfanyl 216.26 Simpler alkyl sulfanyl group; lower molecular weight improves solubility but reduces target specificity.
3-(4-Bromophenacylsulfanyl)-5H-triazinoindole 3-(4-Bromophenacylsulfanyl) 401.24 (est.) Brominated phenacyl group facilitates cyclization to thiazolo-triazinoindoles under acidic conditions.
N-(4-Chlorophenyl)-2-[(5-methyl-5H-triazinoindol-3-yl)thio]acetamide Acetamide-linked 4-chlorophenyl 451.48 Thioacetamide bridge introduces hydrogen-bonding capability; chlorophenyl enhances electron-withdrawing effects.
3-Butylsulfanyl-5-methyl-5H-triazinoindole 3-Butylsulfanyl 272.37 Alkyl chain increases hydrophobicity, potentially affecting membrane permeability.

Key Observations :

  • Fluorine vs. Halogen Substituents : The 4-fluorobenzyl group in the target compound offers a balance between electronegativity and steric bulk compared to bulkier bromophenacyl () or chloroacetamide () derivatives. Fluorine’s small size and high electronegativity may improve metabolic stability relative to bromine or chlorine .
  • Sulfanyl Group Variations : Alkylsulfanyl derivatives (e.g., methyl, butyl) exhibit lower molecular weights and simpler synthesis but lack the aromatic interactions possible with the target’s 4-fluorobenzyl group .
  • Functionalized Side Chains : Acetamide-linked derivatives () introduce secondary amide bonds, enabling hydrogen bonding with biological targets like enzymes or receptors.
Physicochemical Properties
  • Solubility : Acetamide derivatives () show improved aqueous solubility due to polar amide bonds, whereas the target compound’s fluorinated aromatic group may reduce solubility in polar solvents.

Biological Activity

3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a synthetic organic compound that belongs to the triazole class, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms and a sulfanyl group enhances its biological interactions, making it a subject of various studies.

  • IUPAC Name : 3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
  • Molecular Formula : C17H13F N4S
  • Molecular Weight : 324.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It binds to various receptors, modulating biological responses.
  • Redox Reactions : The sulfanyl group participates in redox reactions, influencing its activity.

Biological Activity Overview

Research indicates that 3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated significant antimicrobial effects against various pathogens:

  • Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
  • Fungi : Exhibits antifungal properties against species like Candida albicans and Aspergillus niger.

Anticancer Activity

The compound has shown promise in cancer research:

  • Cell Lines Tested : Active against Caco-2 (colorectal cancer) and A549 (lung cancer) cell lines.
  • Mechanisms : Induces apoptosis and inhibits cell proliferation through various pathways.

Research Findings

A summary of key findings from recent studies is presented below:

StudyBiological ActivityMethodologyKey Results
AntimicrobialMIC TestingEffective against Staphylococcus aureus with MIC values ranging from 7.82–15.63 µg/mL.
AntifungalIn vitro TestsDemonstrated activity against Candida albicans with MIC values between 3.92–4.01 mM.
AnticancerCell Viability AssayReduced viability of Caco-2 cells by 39.8% compared to control (p < 0.001).

Case Studies

  • Antimicrobial Efficacy Study :
    • Investigated the compound's effectiveness against drug-resistant bacterial strains.
    • Results indicated a favorable profile compared to standard antibiotics.
  • Anticancer Mechanism Exploration :
    • Focused on the apoptotic pathways activated by the compound in cancer cells.
    • Found that the compound promotes caspase activation leading to programmed cell death.

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